molecular formula C24H26N4O4 B2374504 1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-60-6

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2374504
CAS No.: 921785-60-6
M. Wt: 434.496
InChI Key: SDJKAONVEQKUBD-UHFFFAOYSA-N
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Description

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a quinoline ring, piperidine ring, and methoxyphenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline intermediate, which is then functionalized to introduce the piperidine and methoxyphenyl groups. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Ring: The quinoline intermediate undergoes nucleophilic substitution with a piperidine derivative under basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.

    Reduction: The quinoline ring can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its effects on neurotransmitter receptors, making it a candidate for treating neurological disorders.

    Materials Science: Its unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Receptor Modulation: The compound modulates neurotransmitter receptors, affecting synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in pharmaceuticals and agrochemicals.

Uniqueness

1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[8-[2-(2-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-31-19-7-3-2-6-18(19)26-22(29)15-32-20-8-4-5-16-9-10-21(27-23(16)20)28-13-11-17(12-14-28)24(25)30/h2-10,17H,11-15H2,1H3,(H2,25,30)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKAONVEQKUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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